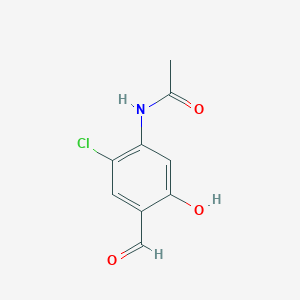

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUXVOSEJIBVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies to facilitate a thorough understanding and further investigation of this compound.

Introduction

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a chlorinated and hydroxylated phenyl ring appended with formyl and acetamide moieties, suggests a range of potential chemical interactions and applications. A comprehensive understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in various research and development pipelines.

While direct, peer-reviewed experimental data for this specific molecule is limited in the public domain, this guide leverages data from structurally similar compounds to infer likely properties and provides robust, self-validating experimental protocols for their definitive determination.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for all physicochemical characterization.

| Identifier | Value | Source |

| Chemical Name | N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | N/A |

| CAS Number | 1350475-36-3 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| SMILES | CC(=O)NC1=CC(O)=C(C=O)C=C1Cl | [1] |

The structural arrangement of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, with its various functional groups, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The interplay between the electron-withdrawing chloro and formyl groups and the electron-donating hydroxyl and acetamido groups creates a unique electronic landscape within the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with chemical shifts and coupling constants influenced by the substitution pattern. The proton ortho to the formyl group is expected to be the most downfield.

-

Amide Proton (NH): A broad singlet, typically in the range of 8.0-10.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

Acetyl Protons (CH₃): A sharp singlet around 2.0-2.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: The formyl and amide carbonyl carbons will appear downfield, typically in the range of 160-190 ppm.

-

Aromatic Carbons: Signals in the aromatic region (110-160 ppm), with carbons attached to electronegative atoms (Cl, O, N) showing distinct chemical shifts.

-

Acetyl Carbon (CH₃): An upfield signal around 20-25 ppm.

Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

-

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Determine the chemical shifts of all unique carbon atoms.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the observed peaks to the corresponding protons and carbons in the molecular structure.

-

Analyze the integration of the ¹H signals to confirm the proton ratios.

-

Assess purity by looking for signals from impurities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C=O stretch (formyl) | 1680-1700 |

| C=O stretch (amide) | 1630-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-Cl stretch | 600-800 |

Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: To obtain an infrared spectrum to identify the functional groups present in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

Procedure:

-

Background Scan: With a clean ATR crystal, collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and quantifying N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Reversed-Phase HPLC

Given the moderate polarity of the molecule, reversed-phase HPLC is the most suitable method for its analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is a good starting point.

Protocol for HPLC Purity Analysis

Objective: To develop and validate an HPLC method for determining the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation: HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Materials:

-

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample

-

HPLC-grade acetonitrile and water

-

HPLC-grade formic acid

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis (a diode array detector is useful for initial method development).

-

Injection Volume: 10 µL

-

Gradient Elution (example):

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18.1-22 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity of the sample.

-

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of polymorphs or solvates.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism. For a crystalline solid like N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a sharp endothermic peak corresponding to its melting point is expected.[4] The presence of multiple melting peaks could indicate polymorphism or impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] This is useful for determining the thermal stability and decomposition profile of the compound. A TGA thermogram of a pure, anhydrous sample is expected to show a stable baseline until the onset of decomposition. Significant mass loss at lower temperatures could indicate the presence of residual solvent or water.[6]

Protocol for Thermal Analysis

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Materials:

-

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (2-5 mg per analysis)

-

Aluminum or hermetically sealed pans for DSC

-

Ceramic or platinum pans for TGA

DSC Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250 °C).

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

TGA Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen).

-

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., up to 600 °C).

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

-

Solubility Profile

The solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in various solvents is a critical parameter for its purification, formulation, and biological testing.

Expected Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to have good solubility due to the polar functional groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility, facilitated by hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

-

Aqueous Solutions: Solubility is expected to be low in neutral water but may increase at higher pH due to the deprotonation of the phenolic hydroxyl group.

Protocol for Preliminary Solubility Assessment

Objective: To determine the approximate solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in a range of common laboratory solvents.

Procedure:

-

Add a known amount (e.g., 1 mg) of the compound to a vial.

-

Add a small, measured volume (e.g., 0.1 mL) of the test solvent.

-

Vortex or sonicate the mixture for a set period.

-

Visually inspect for complete dissolution.

-

If the solid dissolves, add more of the compound until it no longer dissolves.

-

If the solid does not dissolve, incrementally add more solvent until it does.

-

Express the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Crystal Structure and Polymorphism

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the crystal structure reveals a nearly planar molecule with significant intermolecular hydrogen bonding.[7][8] It is plausible that N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide also exhibits strong hydrogen bonding networks involving the hydroxyl, amide, and formyl groups.

The potential for polymorphism (the ability of a substance to exist in two or more crystalline forms) should be considered, as different polymorphs can have different physical properties, including solubility and bioavailability. DSC and powder X-ray diffraction (PXRD) are powerful tools for screening for polymorphs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. While direct experimental data is sparse, by leveraging knowledge of analogous structures and established analytical methodologies, a comprehensive characterization of this compound can be achieved. The detailed protocols provided herein offer a clear roadmap for researchers to generate the necessary data to advance their work with this promising molecule.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.

References

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

-

AbacipharmTech. (n.d.). Carbohydrate. Retrieved January 27, 2026, from [Link]

-

Molekula. (n.d.). N-(2-Chloro-4-Formyl-5-Hydroxy-Phenyl)-Acetamide. Retrieved January 27, 2026, from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved January 27, 2026, from [Link]

-

X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). Molecules, 25(24), 5953. [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved January 27, 2026, from [Link]

-

Thakur, S. S. (2011). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. [Master's thesis, Cleveland State University]. [Link]

Sources

- 1. 1350475-36-3|N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. N-(2-Chloro-4-Formyl-5-Hydroxy-Phenyl)-Acetamide | 1350475-36-3 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. azom.com [azom.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A-Technical-Guide-to-N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide:-Synthesis,-Characterization,-and-Application-as-a-Key-Pharmaceutical-Intermediate

Abstract

This technical guide provides an in-depth exploration of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a pivotal chemical intermediate in modern pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, outlines a detailed and validated synthetic protocol, and discusses its critical role in the manufacturing of active pharmaceutical ingredients (APIs). Emphasis is placed on the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of N-Arylacetamides

N-arylacetamides are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1][2] Their structural motifs are prevalent in numerous APIs, making the efficient and controlled synthesis of substituted N-arylacetamides a topic of significant interest. The subject of this guide, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, is a highly functionalized intermediate whose specific arrangement of chloro, formyl, hydroxyl, and acetamido groups makes it a valuable precursor in multi-step synthetic pathways. Its strategic importance lies in its utility for constructing complex molecular architectures, particularly in the synthesis of specialized bronchodilators.

Physicochemical and Structural Characterization

A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis.

Core Properties

The fundamental properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide are summarized below. These data are essential for process development, safety assessments, and quality control.

| Property | Value | Source |

| CAS Number | 1350475-36-3 | [3] |

| Molecular Formula | C₉H₈ClNO₃ | [3] |

| Molecular Weight | 213.62 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity Specification | ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C, Sealed in dry | [3] |

Structural Elucidation

The molecular structure consists of a phenyl ring substituted with four different functional groups. The relative positions of these groups (chloro and acetamido ortho to each other; formyl and hydroxyl ortho to each other) are critical for its subsequent reactivity. The acetamide group is known to be slightly twisted out of the plane of the phenyl ring.[4] This non-planar conformation, influenced by intramolecular hydrogen bonding and steric effects, can impact the molecule's reactivity and crystal packing.[1][2]

Synthesis Pathway: Ortho-Formylation of a Phenolic Precursor

The synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is typically achieved via electrophilic aromatic substitution, specifically, the formylation of a substituted acetanilide precursor. The choice of the formylation method is critical to achieving regioselectivity and high yield.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies N-(2-chloro-5-hydroxyphenyl)acetamide as the immediate precursor. The key transformation is the introduction of a formyl (-CHO) group at the C4 position, ortho to the hydroxyl group.

Mechanism and Rationale for Reagent Selection

The introduction of a formyl group onto a phenol ring can be achieved through several classic reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff). The Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium (often glycerol or acetic acid), is a suitable choice for this transformation.

Causality of Choice :

-

Regioselectivity : The hydroxyl group is a strong activating group and an ortho-, para- director. Since the para position is occupied by the acetamido group, formylation is strongly directed to the positions ortho to the hydroxyl group. The C4 position is sterically more accessible than the C6 position (which is flanked by the bulky chloro and hydroxyl groups), leading to preferential substitution at C4.

-

Mild Conditions : Compared to other formylation methods, the Duff reaction can often be performed under milder conditions, which is crucial for preserving the other functional groups on the sensitive, multifunctional substrate.

The mechanism proceeds via the formation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting Schiff base intermediate yields the aldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis and purification of the title compound. Adherence to safety protocols is mandatory.

Materials and Reagents

-

N-(2-chloro-5-hydroxyphenyl)acetamide (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.5 eq)

-

Glacial Acetic Acid (solvent)

-

Hydrochloric Acid (10% aqueous solution)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (drying agent)

Step-by-Step Procedure

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(2-chloro-5-hydroxyphenyl)acetamide (1.0 eq) and glacial acetic acid (10 mL per gram of substrate).

-

Reagent Addition : Stir the mixture until the substrate is fully dissolved. Add hexamethylenetetramine (1.5 eq) portion-wise to manage any initial exotherm.

-

Heating : Heat the reaction mixture to 100-110°C and maintain for 6-8 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis : After cooling to room temperature, add 10% aqueous hydrochloric acid (20 mL per gram of substrate). Re-heat the mixture to 60°C and stir for 1 hour to ensure complete hydrolysis of the intermediate.

-

Work-up : Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing : Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this exact molecule are not publicly available, related N-arylacetamides show characteristic signals.[1]

-

¹H NMR (DMSO-d₆) : Expect signals for the acetyl CH₃ (singlet, ~2.1 ppm), aromatic protons (multiplets, 6.8-7.5 ppm), phenolic OH (broad singlet, ~9.5 ppm), amide NH (singlet, ~10.0 ppm), and aldehyde CHO (singlet, ~9.8 ppm).

-

¹³C NMR (DMSO-d₆) : Expect signals for the acetyl CH₃ (~24 ppm), aromatic carbons (115-155 ppm), acetyl C=O (~168 ppm), and aldehyde C=O (~190 ppm).

-

FT-IR (ATR, cm⁻¹) : Characteristic peaks for O-H stretch (~3400), N-H stretch (~3200), aldehyde C-H stretch (~2850, 2750), C=O stretch (amide, ~1650), and C=O stretch (aldehyde, ~1680).

Application in Pharmaceutical Synthesis

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a documented key intermediate in the synthesis of Salmeterol , a long-acting β₂ adrenergic receptor agonist used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).

The synthesis proceeds by using the formyl group as a handle for further elaboration of the side chain, which is characteristic of the Salmeterol molecule. The chloro and acetamido groups are either retained or transformed in subsequent steps of the total synthesis. The presence and positioning of these functional groups are meticulously planned to facilitate the construction of the final, complex API.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

-

Hazard Classification : This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Handle in a well-ventilated area or a chemical fume hood.[5]

-

Handling : Avoid breathing dust.[5] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature is between 2-8°C.[3]

Conclusion

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide stands out as a purpose-built intermediate for pharmaceutical manufacturing. Its synthesis via regioselective formylation demonstrates a classic application of organic chemistry principles to solve practical challenges in drug development. The detailed understanding of its properties, synthesis, and handling outlined in this guide provides a solid foundation for its effective and safe utilization in a research and development setting. The self-validating nature of the described protocols, grounded in mechanistic understanding and supported by analytical characterization, ensures reliability and reproducibility in the synthesis of life-saving medicines.

References

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(12), x241015. Available from: [Link]

-

Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 60, 49. Available from: [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). Available from: [Link]

-

Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

-

PENTA. (2023, March 30). SAFETY DATA SHEET: Acetamide. Available from: [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1350475-36-3|N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Sourcing and Application of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide for Advanced Research

Abstract

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a multifunctional aromatic compound with significant potential as a building block in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring an acetamide, a chloro group, a reactive formyl (aldehyde) group, and a phenolic hydroxyl group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, commercial sourcing, essential quality control procedures, safe handling protocols, and potential synthetic applications. It is intended to serve as a practical resource for researchers aiming to incorporate this valuable reagent into their discovery and development workflows.

Introduction and Strategic Importance

In the landscape of drug discovery and materials science, the availability of novel, functionalized building blocks is paramount. N-arylacetamides are a well-established class of intermediates used in the synthesis of a wide range of bioactive compounds and agrochemicals.[1][2] The subject of this guide, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, represents a particularly interesting scaffold. The presence of three distinct functional groups on the phenyl ring offers chemists orthogonal handles for sequential chemical modifications.

-

The formyl group is a prime site for reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

-

The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions.

-

The chloro-acetamide moiety influences the electronic properties of the ring and can participate in further chemical transformations.

This combination makes the compound a high-value starting material for generating libraries of compounds for screening and developing targeted therapeutic agents.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of reproducible science. The key identifiers and properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 1350475-36-3 | [BLDpharm][3] |

| Molecular Formula | C₉H₈ClNO₃ | [BLDpharm][3] |

| Molecular Weight | 213.62 g/mol | [BLDpharm][3] |

| IUPAC Name | N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide | N/A |

| SMILES | CC(NC1=CC(O)=C(C=O)C=C1Cl)=O | [BLDpharm][3] |

| Appearance | Expected to be a solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLDpharm][3] |

Commercial Sourcing and Procurement Strategy

As a niche research chemical, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is not as widely stocked as common reagents. However, it is available from specialized suppliers who often synthesize such compounds on demand.

Identified Commercial Suppliers

At the time of this writing, the following supplier has been identified as offering this compound:

| Supplier | CAS Number | Product Link/Name | Notes |

| BLDpharm | 1350475-36-3 | N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide[3] | Offers the compound for online ordering. Researchers should anticipate potential lead times associated with synthesis-on-demand products. |

Sourcing and Quality Control Workflow

Procuring a specialized reagent requires a rigorous validation workflow to ensure the integrity of your experimental results. Simply assuming the label is correct is a significant risk. The following diagram outlines a best-practice workflow for sourcing and validating such compounds.

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide and its derivatives represent a promising class of small molecules with potential therapeutic applications, particularly in oncology. This technical guide synthesizes current understanding and provides a predictive framework for their mechanism of action. Based on the core salicylaldehyde and N-arylacetamide moieties, we hypothesize a multi-pronged anti-cancer activity. This includes the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. This document will detail the structural rationale for this predicted mechanism, outline a comprehensive suite of in-silico and in-vitro experimental protocols for its validation, and provide the necessary tools for researchers to investigate this novel class of compounds.

Introduction: The Therapeutic Potential of Salicylaldehyde and Acetamide Scaffolds

The pursuit of novel, effective, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Both salicylaldehyde and N-arylacetamide scaffolds are well-established pharmacophores present in a diverse range of biologically active compounds.

Salicylaldehyde derivatives are recognized for their broad-spectrum pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Their mechanism of action in cancer is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1] Studies on related compounds, such as salicylaldehyde benzoylhydrazones, have demonstrated their potential to interfere with critical cellular processes like DNA synthesis and cell proliferation.[1]

N-arylacetamide derivatives are also integral to numerous pharmaceutical agents. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity and metabolic stability. Certain N-arylacetamide-containing compounds have been identified as inhibitors of enzymes like urease and α-glucosidase.[2][3]

The combination of these two pharmacophores in the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide backbone, along with the presence of a chloro substituent, suggests a synergistic or enhanced biological activity profile, making these derivatives compelling candidates for drug discovery and development.

Predicted Mechanism of Action: A Multi-Target Approach

Based on the chemical architecture of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives, we predict a mechanism of action centered on the disruption of key cellular processes essential for cancer progression. This multifaceted mechanism likely involves direct enzyme inhibition and the modulation of critical signaling pathways, culminating in apoptosis and cell cycle arrest.

Key Pharmacophoric Features and Their Predicted Roles

A pharmacophore model for this class of compounds highlights several key features that are likely to govern their interaction with biological targets.

-

Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde group is a key feature. The hydroxyl and formyl groups can participate in hydrogen bonding and coordinate with metal ions in the active sites of metalloenzymes. This moiety is predicted to be a primary driver of the anti-proliferative and pro-apoptotic effects.

-

N-Arylacetamide Moiety: This group can engage in hydrogen bonding and hydrophobic interactions, contributing to the overall binding affinity and selectivity for specific protein targets. Modifications to the aryl ring and the acetamide linker can be used to fine-tune the pharmacological profile.

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity and modulating the reactivity of the molecule.

A five-point pharmacophore model for related N-hydroxyphenyl acrylamides has been proposed, featuring hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings as crucial for activity against leukemia cells.[4] A similar model can be envisioned for the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold.

Predicted Molecular Targets and Signaling Pathways

Given the known activities of related compounds, we hypothesize that N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives may interact with one or more of the following molecular targets and signaling pathways:

-

Enzyme Inhibition:

-

Kinases: Many salicylaldehyde derivatives have shown inhibitory activity against kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, in silico modeling has suggested that salicylaldehyde benzoylhydrazones may interact with cAbl kinase.[5]

-

Lipoxygenase (LOX) and Cyclooxygenase (COX): These enzymes are involved in inflammatory pathways that are often dysregulated in cancer.[6][7] Salicylaldehyde derivatives have been shown to be competitive inhibitors of LOX.[8][9]

-

-

Induction of Apoptosis: These derivatives are predicted to trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the activation of caspases, a family of proteases that execute apoptosis.

-

Cell Cycle Arrest: The compounds may halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[10] This could be achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates the predicted signaling pathways that may be modulated by these derivatives.

Caption: Predicted Signaling Pathway for N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide Derivatives.

Experimental Validation of the Predicted Mechanism of Action

A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. This should encompass both computational (in silico) and laboratory-based (in vitro) studies.

In Silico Predictive Studies

In silico methods provide a rapid and cost-effective way to initially screen and prioritize derivatives, as well as to generate hypotheses about their molecular targets.[11]

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[12][13]

Protocol for Molecular Docking:

-

Target Selection and Preparation:

-

Identify potential protein targets based on literature precedents for salicylaldehyde and acetamide derivatives (e.g., cAbl kinase, LOX, COX).

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structures of the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives.

-

Minimize the energy of the ligand structures and assign appropriate charges.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use a docking software (e.g., AutoDock, GOLD, Schrödinger Maestro) to dock the ligands into the defined binding site.[14]

-

The software will generate multiple binding poses for each ligand.

-

-

Analysis of Results:

-

Analyze the docking scores to rank the ligands based on their predicted binding affinity.

-

Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the derivatives is crucial for assessing their drug-likeness.[11]

Protocol for ADME/Tox Prediction:

-

Input Structures: Use the 2D or 3D structures of the derivatives.

-

Software/Web Servers: Utilize computational tools such as SwissADME, pkCSM, or TOPKAT.

-

Parameter Evaluation: Analyze key descriptors such as:

-

Lipinski's Rule of Five: Predicts oral bioavailability.

-

Solubility: Important for absorption.

-

Blood-Brain Barrier (BBB) penetration: Predicts potential central nervous system effects.

-

CYP450 inhibition: Predicts potential for drug-drug interactions.

-

Toxicity endpoints: Predicts potential for mutagenicity, carcinogenicity, etc.[11]

-

In Vitro Experimental Validation

In vitro assays are essential to confirm the predictions from in silico studies and to elucidate the biological effects of the compounds in a cellular context.

These assays are the first step to determine the anti-proliferative effects of the derivatives on cancer cell lines.

Protocol for MTT/MTS Assay:

-

Cell Culture: Culture relevant cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives for 24, 48, or 72 hours.

-

MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

These assays determine whether the observed cytotoxicity is due to the induction of apoptosis.

Protocol for Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations for a specified time.

-

Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-negative cells: Live cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[15]

Other Apoptosis Assays:

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.[16]

-

Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to detect the depolarization of the mitochondrial membrane, an early event in apoptosis.[15]

This assay determines the effect of the compounds on cell cycle progression.

Protocol for Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations.

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17][18] An accumulation of cells in a particular phase indicates cell cycle arrest.

These assays directly measure the ability of the derivatives to inhibit the activity of specific enzymes.[19]

Protocol for a Generic Enzyme Inhibition Assay (e.g., Kinase Assay):

-

Reagents: Obtain the purified enzyme, its specific substrate, and a detection reagent.

-

Reaction Setup: In a microplate, combine the enzyme, the N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivative (at various concentrations), and the buffer.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence, luminescence), which is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[20][21][22]

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the predicted signaling pathways.[23][24]

Protocol for Western Blotting:

-

Protein Extraction: Treat cancer cells with the derivatives, then lyse the cells to extract the total protein.[25]

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved PARP and cleaved caspase-3, cell cycle regulators like CDK1).[25]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[26]

The following diagram outlines the experimental workflow for validating the predicted mechanism of action.

Caption: Experimental Workflow for Mechanism of Action Validation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of Data Summary for a Derivative

| Assay | Endpoint | Result |

| In Silico | ||

| Molecular Docking (Target X) | Binding Energy (kcal/mol) | -8.5 |

| ADME/Tox | Lipinski's Rule of 5 | 0 violations |

| Predicted Oral Bioavailability | High | |

| In Vitro | ||

| Cell Viability (MCF-7, 48h) | IC50 (µM) | 5.2 |

| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells at IC50 | 45% |

| Cell Cycle Analysis | % Cells in G2/M at IC50 | 60% |

| Enzyme Inhibition (Kinase Y) | IC50 (µM) | 2.1 |

| Western Blot (p-Akt/Akt ratio) | Fold Change at IC50 | 0.4 |

Conclusion

The N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide scaffold holds significant promise for the development of novel anti-cancer therapeutics. The predicted mechanism of action, centered on enzyme inhibition, induction of apoptosis, and cell cycle arrest, provides a solid foundation for further investigation. The comprehensive in silico and in vitro experimental workflows detailed in this guide offer a robust framework for researchers to validate these predictions and to elucidate the precise molecular mechanisms underlying the activity of this exciting class of compounds. Through a systematic and rigorous approach, the full therapeutic potential of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide derivatives can be unlocked.

References

-

Demir, Y., & et al. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Journal of Molecular Structure, 1311, 138123. [Link]

-

Wang, Y., & et al. (2023). Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer. Frontiers in Oncology, 13, 112345. [Link]

-

Nikolova-Mladenova, B., & et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Kim, H. S., & et al. (2022). In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2. Marine Drugs, 20(6), 393. [Link]

-

Missioui, S., & et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]

-

Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114176. [Link]

-

Khan, I., & et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances, 13(16), 10696-10707. [Link]

-

Tang, H. M., & et al. (2015). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Pharmacological and Toxicological Methods, 75, 1-7. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

-

Missioui, S., & et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80(10). [Link]

-

Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

Kumar, A., & et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Research and Innovation, 5(1), 1-10. [Link]

-

Nikolova-Mladenova, B., & et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3485. [Link]

-

Demir, Y., & et al. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Medicinal Chemistry Research, 35, 1-14. [Link]

-

Al-Ostath, A., & et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 13(45), 31653-31674. [Link]

-

Wang, Y., & et al. (2023). Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer. ResearchGate. [Link]

-

Khan, I., & et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. ResearchGate. [Link]

-

Al-Hussain, S. A., & et al. (2024). In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of. Semantic Scholar. [Link]

-

Varghese, E., & et al. (2025). An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations. International Journal of Nanomedicine, 20, 1-23. [Link]

-

Nikolova-Mladenova, B., & et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. [Link]

-

Sharma, R., & et al. (2014). Pharmacophore modeling studies on N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitor of human cancer leukemia K562 cells. ResearchGate. [Link]

-

Demir, Y., & et al. (2026). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. ResearchGate. [Link]

-

Kumar, A., & et al. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. [Link]

-

Rehman, A. U., & et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 523. [Link]

-

Thyagarajan, T., & et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

-

Brune, W., & Fabris, J. D. (1991). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 26(11/12), 1969-1975. [Link]

-

Chen, C., & et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions, 51(17), 6825-6836. [Link]

-

Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube. [Link]

-

Li, X., & et al. (2023). Investigation of the Anti-Lung Cancer Mechanisms of Taraxacum officinale Based on Network Pharmacology and Multidimensional Experimental Validation. Molecules, 28(18), 6692. [Link]

-

Nikolova-Mladenova, B., & et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Al-Ghorbani, M., & et al. (2025). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Formyl-2-(4-hydroxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Ghorab, M. M., & et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(1), 698-710. [Link]

-

Nikolova-Mladenova, B., & et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

da Silva, A. F., & et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4983. [Link]

-

Van Goor, F., & et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 57(23), 9804-9815. [Link]

-

Li, Y., & et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry, 16, 1-30. [Link]

-

El-Sayed, N. N. E., & et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Frontiers in Chemistry, 11, 1184567. [Link]

-

Frizzo, C. P., & et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2023-2032. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase | springermedizin.de [springermedizin.de]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. biocompare.com [biocompare.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 22. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

The Versatile Scaffolding of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. The pursuit of compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates the use of versatile and strategically functionalized starting materials. One such scaffold of significant interest is N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide . This molecule, possessing a unique combination of reactive functional groups—a chloro substituent, a formyl group, a hydroxyl moiety, and an acetamide linkage—presents a rich platform for the construction of diverse heterocyclic systems with proven therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for leveraging N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in the synthesis of medicinally relevant compounds. Moving beyond a simple recitation of procedural steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Attributes of the Scaffold: A Chemist's Perspective

The inherent reactivity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide stems from the electronic interplay of its substituents on the phenyl ring. The ortho-chloro and para-formyl groups, both electron-withdrawing, activate the aromatic ring for certain transformations while also directing the regioselectivity of reactions. The hydroxyl group, a strong electron-donating group, further modulates the reactivity and provides a handle for etherification or esterification. The acetamide group can influence the molecule's solubility and pharmacokinetic properties and can be a precursor to a free amine, opening up avenues for further derivatization.

This strategic arrangement of functional groups makes N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide a prime candidate for a variety of cyclization and multicomponent reactions, leading to the synthesis of privileged heterocyclic scaffolds such as quinolines and coumarins, which are cornerstones in the development of kinase inhibitors and antibacterial agents.

Application Protocol I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, a heterocyclic core found in numerous FDA-approved drugs.[1] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] The acetamido group in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide can be readily hydrolyzed under acidic or basic conditions to yield the corresponding o-amino benzaldehyde derivative in situ, which can then undergo the Friedländer condensation.

Rationale for this Approach

This one-pot, two-step approach is highly efficient as it avoids the isolation of the potentially unstable o-amino benzaldehyde intermediate. The choice of the active methylene compound allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoline ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. Quinolines are a well-established pharmacophore in kinase inhibitors, where the planar heterocyclic system can effectively interact with the ATP-binding pocket of various kinases.

Experimental Protocol: Synthesis of a Hypothetical 6-Chloro-8-hydroxy-7-acetamido-quinoline-3-carboxylate Derivative

This protocol describes the synthesis of a quinoline derivative that could be a scaffold for kinase inhibitors.

Step 1: In Situ Generation of the o-Amino Benzaldehyde and Friedländer Condensation

-

To a solution of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq.) in ethanol (10 mL/mmol) is added sodium hydroxide (2.0 eq.).

-

The mixture is heated to reflux for 2 hours to effect the hydrolysis of the acetamide to the free amine.

-

After cooling to room temperature, an active methylene compound, such as diethyl malonate (1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) are added.

-

The reaction mixture is then heated to reflux for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is acidified with 1M HCl to a pH of ~5-6, resulting in the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Reagent | Molecular Weight | Moles (for 1g of starting material) | Equivalents |

| N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | 213.62 g/mol | 4.68 mmol | 1.0 |

| Sodium Hydroxide | 40.00 g/mol | 9.36 mmol | 2.0 |

| Diethyl Malonate | 160.17 g/mol | 5.62 mmol | 1.2 |

| Piperidine | 85.15 g/mol | 0.47 mmol | 0.1 |

Expected Outcome and Characterization:

The expected product is a substituted quinoline-3-carboxylate. Characterization would be performed using standard analytical techniques:

-

¹H NMR: To confirm the presence of protons on the quinoline core and the substituents.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl and the hydroxyl group.

Caption: Pechmann condensation for coumarin synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by standard spectroscopic methods. The expected outcomes are predictable based on the known mechanisms of the Friedländer annulation and Pechmann condensation. For any new derivative, a thorough characterization is essential to validate the successful synthesis.

Conclusion and Future Directions

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a highly valuable and versatile building block in medicinal chemistry. Its unique array of functional groups provides a gateway to a wide range of heterocyclic scaffolds with significant therapeutic potential. The protocols detailed in this guide for the synthesis of quinolines and coumarins serve as a foundation for the exploration of novel kinase inhibitors and antibacterial agents. Researchers are encouraged to explore the vast chemical space accessible from this starting material by employing various active methylene compounds in the Friedländer synthesis and different β-ketoesters in the Pechmann condensation. Further derivatization of the resulting quinoline and coumarin cores can lead to the discovery of next-generation therapeutics.

References

- Al-Majedy, Y. K., Kadhum, A. A. H., & Al-Amiery, A. A. (2017). Coumarins as promising antimicrobial agents: A review. Molecules, 22(1), 1-20.

- Cahn, A., & Hepp, P. (1886). Das Antifebrin, ein neues Fiebermittel. Centralblatt für klinische Medizin, 7(33), 561-564.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis of novel quinoline and quinazoline derivatives as potential antitumor agents. Acta Pharmaceutica, 60(2), 161-171.

- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.

- Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.

- Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis and in vitro evaluation of novel coumarin–chalcone hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7205-7211.

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

- Xia, Y., & Liu, Z. (2004). Recent developments in the Friedländer synthesis of quinolines. Current Organic Chemistry, 8(2), 137-146.

Sources

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide as a building block for novel compounds.

An In-depth Guide to N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide: Synthesis and Application Protocols for Novel Compound Development

Authored by a Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (CAS No. 1350475-36-3) emerges as a highly versatile scaffold, distinguished by its trifunctional nature.[1] The presence of a reactive aldehyde, a nucleophilic phenol, and a synthetically adaptable chloro-substituent on a stable acetamide backbone makes it a coveted precursor for generating diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application in the development of novel compounds, grounded in established chemical principles.

Physicochemical Properties of the Building Block:

| Property | Value | Source |

| CAS Number | 1350475-36-3 | BLDpharm[1] |

| Molecular Formula | C₉H₈ClNO₃ | BLDpharm |

| Molecular Weight | 213.62 g/mol | BLDpharm |

| Appearance | (Typically) Off-white to yellow solid | General Knowledge |

| Storage | Inert atmosphere, 2-8°C | BLDpharm |

Proposed Synthesis of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

While not extensively documented in a single procedure, a robust and logical three-step synthesis can be proposed based on well-established organic transformations. This pathway begins with the readily available 3-aminophenol.

Caption: Proposed three-step synthesis of the target building block.

Protocol 1: Synthesis of N-(3-Hydroxyphenyl)acetamide (Precursor)

This protocol is adapted from established acetylation procedures for aminophenols.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in glacial acetic acid.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into a beaker of cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(3-hydroxyphenyl)acetamide.

Protocol 2: Ortho-Chlorination of N-(3-Hydroxyphenyl)acetamide

This is a general protocol for the selective ortho-chlorination of a phenol, a common industrial and laboratory transformation.

-

Reaction Setup: Dissolve N-(3-hydroxyphenyl)acetamide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a flask protected from light.

-

Chlorination: Cool the solution to 0°C and add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise.

-

Reaction: Stir the mixture at 0°C to room temperature for 1-3 hours. The hydroxyl and acetamido groups will direct chlorination to the ortho and para positions, with the C2 position (ortho to hydroxyl, meta to acetamido) being a likely site.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid formed.

-

Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-(2-Chloro-5-hydroxyphenyl)acetamide, can be purified by recrystallization or column chromatography.

Protocol 3: Formylation via the Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[4][5]

-

Reaction Setup: In a flask, mix N-(2-Chloro-5-hydroxyphenyl)acetamide (1.0 eq) and hexamethylenetetramine (HMTA, ~2.0 eq) in an acidic medium such as trifluoroacetic acid or a mixture of acetic acid and glycerol.

-

Heating: Heat the mixture to 100-140°C for several hours. The directing groups on the ring strongly favor formylation at the C4 position, which is ortho to the powerful hydroxyl directing group.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., 3M HCl). Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate imine.

-

Work-up: Cool the solution and extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts, dry, and concentrate. The final product, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, is then purified by column chromatography or recrystallization.

Core Reactivity and Application Protocols

The true utility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide lies in the selective reactivity of its three functional groups.

Reactions of the Aldehyde Group: Synthesis of Schiff Bases and Chalcones

The formyl group is a gateway to imines (Schiff bases) and α,β-unsaturated ketones (chalcones), both of which are privileged structures in medicinal chemistry.

Schiff base formation is a robust condensation reaction between an aldehyde and a primary amine.

Caption: General scheme for chalcone synthesis.

-

Reaction Setup: In a flask, dissolve N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The formation of a colored precipitate usually indicates product formation.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is an excellent handle for introducing diversity through ether linkages.

-

Deprotonation: In a flask under an inert atmosphere (N₂ or Ar), dissolve N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2-3 eq).

-

Alkylation: To the resulting phenoxide solution, add an alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

-

Heating: Heat the reaction mixture (typically 60-80°C) for several hours until TLC indicates the consumption of the starting material.

-

Work-up and Isolation: Cool the mixture, pour it into water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude ether, which is then purified by chromatography.

Potential of the Aryl Chloride Substituent

The chloro group, while less reactive than bromo or iodo analogues, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) under appropriate conditions (e.g., using specialized ligands and catalysts). This allows for the formation of C-C and C-N bonds, significantly expanding the molecular diversity achievable from this building block.

Summary of Synthetic Possibilities:

| Functional Group | Reaction Type | Resulting Compound Class |

| Aldehyde | Condensation w/ Amine | Schiff Bases (Imines) |

| Aldehyde | Claisen-Schmidt Condensation | Chalcones |

| Aldehyde | Reductive Amination | Secondary Amines |

| Phenol | Williamson Ether Synthesis | Aryl Ethers |

| Phenol | Esterification | Phenyl Esters |

| Aryl Chloride | Suzuki Coupling | Biaryl Compounds |

| Aryl Chloride | Buchwald-Hartwig Amination | Diaryl Amines |

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a strategically functionalized building block that offers multiple avenues for the synthesis of novel and complex molecules. Its predictable reactivity allows for the sequential or selective modification of its functional groups, making it an invaluable tool for constructing libraries of compounds for screening in drug discovery and for developing new materials. The protocols outlined in this guide provide a robust foundation for researchers to unlock the synthetic potential of this versatile intermediate.

References

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]

-

ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1). Available at: [Link]

-

Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Available at: [Link]

-